molecular formula C6H4BrF3O B3120498 2-(Bromomethyl)-4-(trifluoromethyl)furan CAS No. 26431-57-2

2-(Bromomethyl)-4-(trifluoromethyl)furan

Cat. No.: B3120498
CAS No.: 26431-57-2
M. Wt: 228.99 g/mol
InChI Key: FZFGCHRSCIKKOX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(trifluoromethyl)furan is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromomethyl group at the second position and a trifluoromethyl group at the fourth position on the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)furan typically involves the bromination of 4-(trifluoromethyl)furan. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions. The bromination occurs selectively at the methyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(trifluoromethyl)furan undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, resulting in the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as azides, thiols, or ethers.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-4-(trifluoromethyl)furan has several scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)furan depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the bromomethyl group is susceptible to oxidative cleavage, leading to the formation of aldehydes or carboxylic acids. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable moiety in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-5-(trifluoromethyl)furan: Similar structure with the bromomethyl group at the second position and trifluoromethyl group at the fifth position.

    2-(Chloromethyl)-4-(trifluoromethyl)furan: Similar structure with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-4-(methyl)furan: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

2-(Bromomethyl)-4-(trifluoromethyl)furan is unique due to the presence of both bromomethyl and trifluoromethyl groups on the furan ring. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the reactivity of the compound in various chemical reactions. Additionally, the bromomethyl group provides a versatile site for nucleophilic substitution, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)-4-(trifluoromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3O/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFGCHRSCIKKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277316
Record name 2-(Bromomethyl)-4-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26431-57-2
Record name 2-(Bromomethyl)-4-(trifluoromethyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26431-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-4-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-methyl-4-trifluoromethyl-furan (J. Heterocyclic Chemistry 1970, 7, 269-272) (340 mg, 2.26 mmol), N-bromosuccinimide (423 mg, 2.38 mmol) and azobisisobutyronitrile (19 mg, 0.11 mmol) in carbon tetrachloride (10 mL) was refluxed for 1.5 h, then allowed to cool to rt and filtered through a cotton plug. The solvent was evaporated to give 2-(bromomethyl)-4-(trifluoromethyl)furan as an orange oil (508 mg, 98%). The product was pure enough by proton NMR that no further purification was necessary. 1H NMR (400 MHz, CDCl3) δ ppm 4.46 (d, J=0.44 Hz, 2H), 6.56 (d, J=0.49 Hz, 1H), 7.77 (m, 1H).
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
423 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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